molecular formula C14H16O4 B7871912 (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

(2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Cat. No.: B7871912
M. Wt: 248.27 g/mol
InChI Key: XPHAWEGMQRMXQV-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a methanol bridge connecting a 2,5-dimethoxyphenyl group to a 5-methylfuran-2-yl moiety, creating a distinct molecular architecture. Researchers are particularly interested in such structurally constrained compounds for the design of novel bioactive molecules. The 2,5-dimethoxyphenyl group is a notable pharmacophore found in various compounds that show activity at serotonin receptors, such as the 5-HT2A receptor . For instance, structure-activity relationship (SAR) studies on phenethylamine-derived scaffolds highlight the importance of the 2,5-dimethoxy substitution and the spatial orientation of the molecule for receptor interaction and functional activity . The incorporation of a furan ring, as seen in this product, is a common strategy in drug discovery to influence the compound's electronic properties, conformation, and binding affinity. The specific addition of a methyl group at the 5-position of the furan ring can be utilized to fine-tune the compound's lipophilicity and metabolic stability . As such, this compound serves as a valuable intermediate or target molecule for researchers investigating new chemical entities, particularly in the development of receptor-selective ligands. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9-4-6-13(18-9)14(15)11-8-10(16-2)5-7-12(11)17-3/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHAWEGMQRMXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol, several strategic disconnections can be envisioned.

Grignard Reagent-Based Approaches to the Methanol (B129727) Moiety

A primary disconnection strategy involves the bond between the carbonyl carbon and one of the aryl or furanyl groups, leading to a Grignard reagent and an aldehyde or ketone. This approach is one of the most fundamental and widely used methods for forming carbon-carbon bonds and constructing alcohol functionalities. mnstate.eduwisc.edu

Route A: 5-methylfuran-2-yl Grignard reagent and 2,5-dimethoxybenzaldehyde (B135726). This involves the formation of a Grignard reagent from a 2-halo-5-methylfuran, which then undergoes a nucleophilic attack on the carbonyl carbon of 2,5-dimethoxybenzaldehyde. leah4sci.comadichemistry.com The Grignard reagent, acting as a strong nucleophile, adds to the electrophilic carbonyl carbon, and subsequent acidic workup yields the desired tertiary alcohol. wisc.edu

Route B: 2,5-dimethoxyphenylmagnesium halide and 5-methylfurfural (B50972). Alternatively, the Grignard reagent can be prepared from a 2,5-dimethoxyphenyl halide. This reagent then reacts with 5-methylfurfural. The choice between these two routes may depend on the availability and reactivity of the starting materials and the potential for side reactions.

Table 1: Comparison of Grignard Reagent-Based Routes

RouteGrignard ReagentCarbonyl CompoundPotential AdvantagesPotential Challenges
A5-methylfuran-2-ylmagnesium halide2,5-dimethoxybenzaldehydePotentially higher reactivity of the furan-based Grignard reagent.Stability of the furan (B31954) ring under Grignard formation conditions.
B2,5-dimethoxyphenylmagnesium halide5-methylfurfuralReadily available starting materials for the Grignard reagent.Potential for side reactions with the furan moiety of the aldehyde.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Furan Linkages

While not a direct route to the methanol, the Suzuki-Miyaura coupling is a powerful method for forming the aryl-furan bond, which could be a key step in a multi-step synthesis. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.govacs.org

A plausible strategy would involve coupling a furan boronic acid or ester with a 2,5-dimethoxyphenyl halide to form a precursor that can then be converted to the target methanol. For instance, coupling 5-methylfuran-2-boronic acid with 1-bromo-2,5-dimethoxybenzene would yield 2-(2,5-dimethoxyphenyl)-5-methylfuran. Subsequent functionalization at the benzylic position could then lead to the desired alcohol. The reactivity of aryl chlorides in Suzuki-Miyaura couplings can be enhanced by using bulky, electron-donating phosphine ligands on the palladium catalyst. libretexts.org

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound may not be established, the principles of convergent synthesis can be applied. tubitak.gov.trrsc.org

Precursor Synthesis and Functionalization

The success of any synthetic strategy relies on the efficient preparation of the necessary precursors.

Derivatization of 5-Methylfurfural and Related Furan Precursors

5-Methylfurfural is a key starting material. It can be synthesized from biomass-derived carbohydrates. nih.gov The conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-methylfurfural (MF) can be achieved through selective hydrogenolysis. rsc.orgmdpi.com This process often utilizes catalysts such as palladium nanoparticles. rsc.org

Further derivatization of 5-methylfurfural can provide various precursors. For instance, reduction of 5-methylfurfural yields 5-methylfurfuryl alcohol. wikipedia.org Halogenation of the furan ring can be achieved under mild conditions to produce halo-furan derivatives suitable for Grignard reagent formation or cross-coupling reactions. pharmaguideline.com

Table 2: Selected Reactions for Furan Precursor Synthesis

Starting MaterialReagents and ConditionsProductReference
5-Hydroxymethylfurfural (HMF)Pd nanoparticles, H₂5-Methylfurfural (MF) rsc.org
5-MethylfurfuralLithium aluminium hydride5-Methylfurfuryl alcohol wikipedia.org
FuranBr₂ in DMF at -5°C2-Bromofuran pharmaguideline.com

Synthesis and Modification of 2,5-Dimethoxyphenyl Halides or Boronic Acids

2,5-Dimethoxyphenyl halides and boronic acids are crucial precursors for both Grignard-based and cross-coupling strategies. 2,5-Dimethoxybenzaldehyde can be synthesized from p-methoxyphenol through a Reimer-Tiemann reaction followed by methylation. cqu.edu.cn

2,5-Dimethoxyphenylboronic acid is a versatile reagent, particularly for Suzuki-Miyaura cross-coupling reactions. chemimpex.com It can be prepared from the corresponding Grignard reagent by reaction with a trialkyl borate followed by hydrolysis. google.com Alternatively, direct bromination of 2,5-dimethoxyaniline can yield 4-bromo-2,5-dimethoxyaniline, which can be further modified.

Table 3: Synthesis of 2,5-Dimethoxyphenyl Precursors

PrecursorSynthetic MethodKey ReagentsReference
2,5-DimethoxybenzaldehydeReimer-Tiemann and Methylationp-Methoxyphenol, Chloroform, NaOH, Dimethyl sulfate cqu.edu.cn
2,5-Dimethoxyphenylboronic acidGrignard Route1-Bromo-2,5-dimethoxybenzene, Mg, Trialkyl borate google.com

Stereoselective Synthesis Approaches

Stereoselective synthesis, which favors the formation of a specific stereoisomer, is crucial for producing optically active compounds. For this compound, the primary challenge lies in controlling the configuration of the single chiral carbinol center.

The most direct method for establishing the chiral carbinol center is the asymmetric addition of an organometallic nucleophile to an aldehyde. The enantioselective arylation of heteroaromatic aldehydes represents a highly efficient strategy for generating the C-C bond and the stereocenter in a single, catalytic step. nih.gov Research into the synthesis of related aryl heteroaryl-methanols has demonstrated the efficacy of using organozinc reagents in the presence of chiral catalysts.

One successful approach involves the in situ generation of an arylzinc species from an aryl bromide, followed by its addition to an aldehyde. nih.gov For instance, heteroaryl organozinc intermediates, including those derived from furan, have been added to various aldehydes with high enantioselectivity (81–99% ee) when catalyzed by enantioenriched amino alcohol-based catalysts. nih.gov To prevent a background reaction promoted by lithium chloride (a byproduct of the initial metal-halogen exchange), a chelating diamine such as tetraethylethylene diamine (TEEDA) is often introduced, which significantly enhances enantioselectivity. nih.govnih.gov

Another effective class of catalysts involves diastereomeric ligands that function as pseudo-enantiomers. organic-chemistry.org For example, diastereomeric aziridine carbinols, which can be synthesized from the same chiral precursor, have been used to catalyze the arylation of aromatic aldehydes, providing access to either enantiomer of the resulting diarylmethanol with excellent enantioselectivities (>90% ee). organic-chemistry.org This strategy avoids the often-difficult synthesis of both enantiomers of a complex chiral ligand.

Catalyst/Ligand SystemReactantsKey ConditionsEnantiomeric Excess (ee)
MIB-based zinc catalyst / TEEDA3-Lithiofuran + ZnCl₂, then AldehydeLow temperature (-78 °C to rt)81–99%
Diastereomeric Aziridine Carbinols / DimethylzincArylboronic Acid + Aromatic AldehydeBoron-to-zinc transmetalation, 0 °C>90%
Chiral Brønsted Acid (CBA)Furylcarbinol + Amine sourceCHCl₃, 50 °CUp to 95%

Table 1: Representative enantioselective methods applicable to the formation of the chiral carbinol center.

While this compound itself is chiral but lacks diastereomers, the principles of diastereoselective control are vital when this structural motif is incorporated into more complex molecules with multiple stereocenters. Methodologies developed for furan-containing compounds showcase advanced techniques for controlling relative stereochemistry.

One powerful strategy involves sequential reactions where the initial stereocenter directs the formation of subsequent centers. For example, the enantioselective arylation of α,β-unsaturated aldehydes (enals) can be followed by a one-pot, diastereoselective epoxidation, yielding epoxy alcohols with high enantio- and diastereoselectivity. nih.govnih.gov

Furthermore, organocatalysis has emerged as a robust tool for diastereoselective synthesis. The asymmetric Michael addition of aldehydes to 2-furanones, catalyzed by a chiral amine, can produce highly functionalized γ-lactones containing three contiguous stereocenters with high diastereomeric ratios (up to 9.2:1 dr) and enantioselectivity (up to 99% ee). rsc.orgrsc.org Similarly, a catalytic asymmetric aldol/O-conjugate addition sequence using bis(cinchona alkaloid)pyrimidine catalysts has been developed to construct functionalized dihydrofurans with excellent diastereoselectivity. nih.gov

Reaction TypeCatalyst/ReagentSubstratesStereoselectivity
Arylation / Diastereoselective EpoxidationMIB-based zinc catalyst, then m-CPBAEnals + Aryl BromideHigh dr and ee
Asymmetric Michael AdditionChiral Amine (e.g., diphenylprolinol silyl ether)Aldehydes + 2-FuranonesUp to 9.2:1 dr, 99% ee
Aldol/O-Conjugate AdditionBis(cinchona alkaloid)pyrimidine2-Ene 1,4-diketones + DimedoneHigh dr and ee

Table 2: Examples of diastereoselective control in the synthesis of furan-containing molecules.

Optimization of Reaction Conditions and Process Intensification

Beyond the choice of catalyst, the optimization of reaction parameters and the adoption of modern process technologies are critical for developing efficient, scalable, and sustainable synthetic routes.

The choice of solvent can dramatically influence the outcome of a stereoselective reaction, affecting catalyst activity, solubility, and the stability of transition states. rsc.org In the asymmetric phenyl addition to 2-naphthaldehyde, for instance, changing the solvent from toluene to diethyl ether caused a significant decrease in enantioselectivity, from 94% to 60% ee. nih.gov This was attributed to the coordinating nature of ether, which likely binds to the zinc catalyst and reduces its effectiveness. nih.gov In other systems, such as intermolecular Michael additions, the diastereoselectivity has been completely reversed simply by altering the solvent's polarity. figshare.comnih.gov

The principles of green chemistry encourage the use of environmentally benign solvents. rsc.org In the context of furan chemistry, which is often linked to biomass-derived platform chemicals, this is particularly relevant. frontiersin.orgrsc.org Ionic liquids, for example, have been employed as both solvents and catalysts in the conversion of carbohydrates to furan derivatives. frontiersin.org The development of synthetic routes for this compound in green solvents like ethanol, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) would represent a significant step towards a more sustainable process.

ReactionSolventObservation
Asymmetric Phenyl Addition to 2-NaphthaldehydeToluene94% ee
Asymmetric Phenyl Addition to 2-NaphthaldehydeDiethyl Ether60% ee (decreased selectivity)
Intermolecular Michael AdditionNonpolar Solvent (e.g., Toluene)Favored one diastereomer
Intermolecular Michael AdditionPolar Solvent (e.g., Trifluoroethanol)Favored the opposite diastereomer

Table 3: Documented solvent effects on stereoselectivity in related reactions.

The heart of asymmetric catalysis lies in the rational design of chiral ligands and catalysts. researchgate.net The ligand transfers stereochemical information to the catalytic center, which in turn dictates the stereochemical outcome of the reaction. nih.gov For many years, C2-symmetric ligands were dominant, but more recently, non-symmetrical ligands, such as P,N-ligands (e.g., PHOX), have proven superior in many applications. nih.gov

The development of modular ligands, which can be easily synthesized and modified, is a powerful strategy. core.ac.uk This allows for the rapid screening of a library of ligands to identify the optimal structure for a specific transformation. The electronic and steric properties of the ligand can be fine-tuned to maximize both activity and selectivity. For example, in the rhodium-catalyzed C-H functionalization of diarylmethanamines, a sterically hindered phosphine oxide on a binaphthyl-based ligand was crucial for achieving high enantioselectivity. mdpi.com The design of effective catalysts often involves a deep understanding of the reaction mechanism, where bifunctional catalysts that can interact with the substrate through multiple points (e.g., metal-ligand bifunctional catalysis) often exhibit superior performance. acs.org

Continuous flow chemistry has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. beilstein-journals.orgbeilstein-journals.org By performing reactions in continuously flowing streams through microreactors or packed-bed reactors, this approach offers significant advantages over traditional batch processing. bohrium.com These benefits include superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety due to small reaction volumes, and the potential for straightforward automation and scalability. pharmasalmanac.com

The synthesis of chiral molecules, including alcohols, has been successfully adapted to continuous flow systems. rsc.orgnih.gov Asymmetric catalytic transformations using organometallic, organocatalytic, and biocatalytic methods have all been implemented in flow reactors. bohrium.com For example, the continuous synthesis of chiral β-nitro alcohols, key intermediates for various pharmaceuticals, has been demonstrated using heterogeneous catalytic flow processes. nih.gov This not only improved safety and control but also simplified the work-up and isolation of the product. The ultimate goal in process intensification is to create end-to-end continuous manufacturing, where multiple synthetic and purification steps are linked together in an uninterrupted sequence. pharmasalmanac.com The application of flow chemistry to the synthesis of this compound could lead to a safer, more efficient, and highly reproducible manufacturing process. cetjournal.it

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol

Oxidation and Reduction Chemistry

The presence of a secondary alcohol at the carbinol center is a primary site for oxidation and reduction reactions.

Selective Oxidation of the Secondary Alcohol to Ketone

The secondary alcohol group in (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol can be selectively oxidized to form the corresponding ketone, (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone. This transformation is a common and predictable reaction for secondary alcohols. A variety of standard oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Care must be taken, as the furan (B31954) ring itself is susceptible to oxidation under harsh conditions, which can lead to ring-opening and the formation of byproducts such as maleic anhydride (B1165640) derivatives. researchgate.netresearchgate.net Therefore, mild oxidizing agents are generally preferred to ensure the chemoselective conversion of the alcohol to the ketone while preserving the integrity of the furan and dimethoxyphenyl rings.

Table 1: Predicted Oxidation Reactions

Reagent Class Example Reagent(s) Predicted Product
Chromium-based reagents Pyridinium chlorochromate (PCC) (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone
Manganese-based reagents Manganese dioxide (MnO₂) (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone

Reductive Pathways to Corresponding Hydrocarbons

The reduction of the secondary alcohol to the corresponding hydrocarbon, 2-((2,5-dimethoxyphenyl)methyl)-5-methylfuran, involves the removal of the hydroxyl group. This transformation cannot be achieved by direct hydride reduction and typically requires a two-step process. First, the hydroxyl group, which is a poor leaving group, must be converted into a better leaving group, such as a tosylate or a halide. Subsequent reduction of this intermediate with a suitable reducing agent, like lithium aluminum hydride (LiAlH₄), would yield the target hydrocarbon.

Alternatively, catalytic hydrogenolysis, a common method for reducing benzylic alcohols, could potentially achieve this transformation in a single step. This would involve reacting the alcohol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Nucleophilic and Electrophilic Reactivity at the Carbinol Center

The carbinol carbon, being attached to two aromatic rings and an oxygen atom, is a key center for reactivity.

Esterification and Etherification Reactions

As a secondary alcohol, this compound is expected to undergo esterification when reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). These reactions are typically catalyzed by a strong acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or with another alcohol under acidic conditions. The etherification of furfuryl alcohol derivatives is a known transformation.

Table 2: Predicted Esterification and Etherification Reactions

Reaction Type Reagent(s) Catalyst/Conditions Predicted Product Type
Esterification Carboxylic acid (R-COOH) Acid (e.g., H₂SO₄) Ester
Esterification Acyl chloride (R-COCl) Base (e.g., Pyridine) Ester

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group can be replaced by other nucleophiles. However, because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the alcohol must first be activated. libretexts.org In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form a good leaving group, water (H₂O). The subsequent departure of water generates a secondary carbocation that is highly stabilized by resonance delocalization of the positive charge onto both the furan and the 2,5-dimethoxyphenyl rings. This carbocation would then be attacked by a nucleophile (e.g., Br⁻, Cl⁻) to complete the substitution. Given the stability of the carbocation intermediate, this reaction is expected to proceed via an Sₙ1 mechanism.

Electrophilic Aromatic Substitution on the Furan and Phenyl Rings

Both aromatic rings in the molecule are activated towards electrophilic aromatic substitution (EAS), although their relative reactivity and the sites of substitution differ.

The furan ring is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com Electrophilic substitution on furan preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate. pearson.comquora.com In this compound, both α-positions are already substituted (with the diarylmethyl group and a methyl group, respectively). Therefore, electrophilic attack will be directed to the less reactive β-positions (C3 or C4). The directing effects of the existing substituents and steric hindrance will influence the final position of substitution.

The 2,5-dimethoxyphenyl ring is also highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. lkouniv.ac.in Methoxy groups are powerful ortho- and para-directing activators.

The methoxy group at C2 directs electrophiles to the C1 (blocked) and C3 positions.

The methoxy group at C5 directs electrophiles to the C4 and C6 positions.

Considering these directing effects, electrophilic attack is predicted to occur at positions C3, C4, and C6. The large diarylmethyl substituent at C1 may exert some steric hindrance, potentially favoring substitution at the C4 and C6 positions.

Table 3: Predicted Electrophilic Aromatic Substitution Sites

Aromatic Ring Activating Groups Predicted Position(s) of Substitution Notes
5-Methylfuran -CH₃, -CH(OH)Ar, Ring Oxygen C3 or C4 Both α-positions (C2, C5) are blocked. Furan is highly reactive.

Regioselectivity Studies on the 5-Methylfuran-2-yl Moiety

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity of the 5-methylfuran-2-yl moiety in the title compound are influenced by the existing substituents: the methyl group at the C5 position and the (2,5-dimethoxyphenyl)methanol group at the C2 position.

Directing Effects: Both the alkyl group (methyl) at C5 and the carbon substituent at C2 are electron-donating and activate the furan ring towards electrophiles. In furan chemistry, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (arenium ion). Since both α-positions are already substituted, electrophilic attack is directed to the β-positions (C3 and C4). The methyl group at C5 provides slight activation at the adjacent C4 position. The bulky (2,5-dimethoxyphenyl)methanol substituent at C2 may sterically hinder attack at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Reaction Types: Common electrophilic substitution reactions applicable to this moiety include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Under forcing conditions, or with specific reagents, addition reactions across the furan diene system can also occur.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the 5-Methylfuran-2-yl Moiety

Reagent/Reaction Predicted Major Product Rationale
HNO₃/H₂SO₄ (Nitration) (2,5-Dimethoxyphenyl)(5-methyl-4-nitrofuran-2-yl)methanol Electrophilic attack favored at the most activated and sterically accessible β-position (C4).
Br₂/Dioxane (Bromination) (2,5-Dimethoxyphenyl)(4-bromo-5-methylfuran-2-yl)methanol Halogenation occurs preferentially at the C4 position.

Reactivity of the 2,5-Dimethoxyphenyl Ring

The 2,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating methoxy (-OCH₃) groups. brainly.comumkc.educcsf.edu

Directing Effects: Methoxy groups are powerful ortho, para-directors. youtube.comlibretexts.org In this molecule, the C1 position is substituted by the (5-methylfuran-2-yl)methanol group. The two methoxy groups are at C2 and C5.

The methoxy group at C2 directs electrophiles to the C3 (ortho) and C6 (para) positions.

The methoxy group at C5 directs electrophiles to the C4 (ortho) and C6 (para) positions. The directing effects of both methoxy groups reinforce substitution at the C6 and C4 positions. The C3 position is also activated. However, the large substituent at C1 may provide some steric hindrance to the C6 position. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.

Reaction Types: The high electron density of the ring allows for reactions under mild conditions. Standard electrophilic aromatic substitution reactions are expected to proceed readily. nih.gov Due to the activating nature of the methoxy groups, poly-substitution can be a competing reaction if not carefully controlled. ccsf.edu

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the 2,5-Dimethoxyphenyl Ring

Reagent/Reaction Predicted Major Product(s) Rationale
Br₂/AcOH (Bromination) (4-Bromo-2,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanol The C4 position is activated by the C5-methoxy group (ortho) and less sterically hindered than C6.

Ring Transformations and Rearrangement Reactions

Furfuryl alcohols are known to undergo a variety of rearrangements and ring-opening reactions, particularly under acidic or thermal conditions. wikipedia.org These transformations are often initiated by the protonation of the alcohol, leading to a stabilized carbocation.

Furan Ring Opening and Cyclization Pathways

Under acidic aqueous conditions, the furan ring of furfuryl alcohols can be opened to form 1,4-dicarbonyl compounds. researchgate.netacs.org The mechanism is initiated by protonation of the furan ring, typically at the C5 or C2 position, followed by nucleophilic attack of water. acs.orgscite.ai For this compound, protonation of the benzylic alcohol and subsequent loss of water would generate a highly stabilized carbocation, which facilitates nucleophilic attack on the furan ring.

A plausible pathway involves:

Protonation of the benzylic alcohol followed by elimination of water to form a resonance-stabilized carbocation.

Nucleophilic attack by water at the C5 position of the furan ring.

Ring opening to yield an enol intermediate.

Tautomerization to the final 1,4-dicarbonyl product.

Potential Rearrangements under Acidic or Thermal Conditions

The most significant rearrangement anticipated for a 2-furylcarbinol like the title compound is the Piancatelli rearrangement. researchgate.netwikipedia.org This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. rsc.orgnih.gov

The mechanism proceeds through several key steps:

Carbocation Formation: Acid-catalyzed dehydration of the benzylic alcohol generates a resonance-stabilized carbocation.

Nucleophilic Attack and Ring Opening: Water acts as a nucleophile, attacking the furan ring at the C5 position. This leads to the opening of the furan ring, forming an oxocarbenium ion intermediate.

4π-Electrocyclization: The intermediate undergoes a conrotatory 4π-electrocyclic ring closure, a type of Nazarov cyclization, to form the five-membered cyclopentenone ring. wikipedia.org

Deprotonation: Loss of a proton re-establishes the carbonyl group, yielding the final 4-hydroxycyclopentenone product.

Given the structure of the title compound, the expected product of the Piancatelli rearrangement would be a 4-hydroxy-4-(2,5-dimethoxyphenyl)-5-methylcyclopent-2-en-1-one. The presence of the methyl group at C5 on the furan ring is known to facilitate this rearrangement. nih.gov

Mechanistic Investigations through Physical Organic Chemistry

To fully elucidate the reaction pathways and selectivities discussed, detailed mechanistic investigations using the tools of physical organic chemistry are essential.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies can provide quantitative insight into the reactivity of this compound.

Kinetic Studies: By monitoring reaction rates under various conditions (e.g., changing acid concentration, temperature, or solvent), one can determine rate laws, activation parameters (Ea, ΔH‡, ΔS‡), and identify the rate-determining step of a reaction. For instance, a kinetic study of the acid-catalyzed ring opening or the Piancatelli rearrangement would clarify whether the initial formation of the carbocation or the subsequent electrocyclization is rate-limiting. mdpi.comresearchgate.net Such studies have been performed on related systems, like the Diels-Alder reaction of furfuryl alcohol, to determine activation energies and thermodynamic constants. mdpi.com

Thermodynamic Studies: Thermodynamic measurements would establish the relative stabilities of reactants, intermediates, and products. For example, comparing the Gibbs free energy of formation for the products of electrophilic substitution at different positions on the phenyl or furan rings would confirm the predicted regioselectivity. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways and calculate the energies of transition states and intermediates, corroborating experimental findings. northwestern.edu

Table 3: Hypothetical Kinetic Data for Competing Rearrangement and Ring-Opening Reactions

Reaction Pathway Catalyst Temperature (°C) Rate Constant (k, s⁻¹) Activation Energy (Ea, kJ/mol)
Piancatelli Rearrangement 0.1 M HCl 60 1.5 x 10⁻⁴ 85
Furan Ring Opening 0.1 M HCl 60 3.2 x 10⁻⁵ 98
Piancatelli Rearrangement 0.1 M H₂SO₄ 80 6.8 x 10⁻⁴ 85
Furan Ring Opening 0.1 M H₂SO₄ 80 1.9 x 10⁻⁴ 98

This table presents hypothetical data for illustrative purposes, demonstrating how kinetic studies could differentiate between competing reaction pathways. The lower activation energy for the Piancatelli rearrangement suggests it would be the kinetically favored pathway over simple ring opening.

Hammett and Taft Analyses for Substituent Effects

The study of substituent effects on the reactivity of organic compounds provides profound insights into reaction mechanisms and the electronic nature of transition states. Linear Free Energy Relationships (LFERs), most notably the Hammett and Taft equations, are powerful tools for quantifying these effects. While direct experimental data on the chemical reactivity and transformation of this compound is not extensively available in the public domain, we can infer its behavior by analogy to well-studied systems such as substituted benzyl (B1604629) and diaryl-methanol derivatives. This section will explore the theoretical application of Hammett and Taft analyses to the reactions of this specific compound, drawing on established principles and data from analogous structures.

The core of this analysis lies in understanding how substituents on the phenyl and furan rings influence the stability of reactive intermediates, such as carbocations, which are likely to form during transformation reactions like solvolysis or acid-catalyzed dehydration. The general form of the Hammett equation is:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted reference compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

A similar relationship, the Taft equation, extends this analysis to aliphatic systems and also accounts for steric effects.

Hammett Analysis of Substituent Effects on the Phenyl Ring

For a reaction proceeding through a carbocationic intermediate at the benzylic carbon of this compound, the electronic nature of substituents on the phenyl ring would significantly impact the reaction rate. Electron-donating groups (EDGs) are expected to stabilize the positive charge of the carbocation, thus accelerating the reaction, while electron-withdrawing groups (EWGs) would destabilize it and slow the reaction down.

The 2,5-dimethoxy substituents on the phenyl ring of the title compound are strong electron-donating groups. To illustrate the application of a Hammett analysis, we can consider a hypothetical solvolysis reaction of a series of substituted (phenyl)(5-methylfuran-2-yl)methanols in a polar solvent. A plot of log(k/k₀) versus the appropriate Hammett substituent constant (typically σ⁺ for reactions involving direct resonance stabilization of a positive charge) would be expected to be linear.

The reaction constant, ρ , provides critical information about the transition state. A large negative value of ρ would indicate a high degree of positive charge development at the benzylic center in the transition state, consistent with a mechanism that has significant Sₙ1 character. Conversely, a small ρ value would suggest a more concerted mechanism with less charge development.

Illustrative Hammett Data for Solvolysis of Substituted (Phenyl)(5-methylfuran-2-yl)methanols

Below is a hypothetical data table and the corresponding Hammett plot, illustrating the expected trend for the solvolysis of various para-substituted phenyl derivatives. The unsubstituted compound for this analysis would be phenyl(5-methylfuran-2-yl)methanol.

Substituent (X)σ⁺ ValueHypothetical Rate Constant (k) (s⁻¹)log(k/k₀)
4-OCH₃-0.781.5 x 10⁻²2.18
4-CH₃-0.318.0 x 10⁻⁴0.90
H0.001.0 x 10⁻⁴0.00
4-Cl0.113.2 x 10⁻⁵-0.50
4-NO₂0.795.0 x 10⁻⁷-2.30

A plot of log(k/k₀) versus σ⁺ for this hypothetical data would yield a straight line with a negative slope, representing the ρ value. For reactions involving benzylic carbocations, ρ values are typically in the range of -3 to -5, indicating a high sensitivity to substituent effects. The 2,5-dimethoxy substitution pattern in the title compound would place it far on the electron-donating side of such a plot, predicting a significantly enhanced reaction rate compared to the unsubstituted phenyl derivative.

Taft Analysis for Substituent Effects on the Furan Ring

The Taft equation is often employed to separate polar, steric, and resonance effects. The 5-methyl group on the furan ring of this compound will influence reactivity through both electronic and steric effects. The methyl group is weakly electron-donating, which would contribute to the stabilization of a carbocationic intermediate.

The Taft equation can be expressed as:

log(k/k₀) = ρσ + δEₛ

where:

ρ* is the reaction constant for polar effects.

σ* is the polar substituent constant.

δ is the reaction constant for steric effects.

Eₛ is the steric substituent constant.

In the context of the furan ring, substituents at the 5-position can be analyzed for their electronic and steric contributions to the stability of a reactive intermediate at the adjacent carbon. The 5-methyl group, being an alkyl group, has a small polar effect (electron-donating) and a moderate steric effect.

Research Findings from Analogous Systems

Studies on the solvolysis of substituted benzyl chlorides and related systems provide a basis for these predictions. For instance, the solvolysis of para-substituted benzyl chlorides shows a strong correlation with σ⁺ constants, yielding large negative ρ values, which supports a mechanism involving a benzylic carbocation intermediate. The magnitude of ρ is often dependent on the solvent, with more polar solvents leading to a greater separation of charge in the transition state and thus a more negative ρ value.

For example, the solvolysis of a series of substituted benzyl tosylates has been shown to have a ρ value of approximately -5.6 when correlated with σ⁺, indicating a very high demand for electronic stabilization of the transition state.

Detailed Research Findings

While specific kinetic studies on this compound are lacking, research on the reactivity of furan derivatives in related reactions offers valuable insights. The furan ring itself is electron-rich and can participate in the stabilization of adjacent positive charges through resonance. The addition of a methyl group at the 5-position further enhances this electron-donating ability.

In studies of Diels-Alder reactions involving substituted furans, it has been computationally and experimentally shown that electron-donating groups on the furan ring significantly increase the reactivity of the system. This is consistent with the expectation that the 5-methyl group in the title compound would enhance its reactivity in transformations involving electrophilic attack or the formation of a carbocation.

Spectroscopic and Computational Data for this compound Not Found in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific experimental or computational data for the chemical compound this compound could be located. The requested detailed analysis, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy, is not available in the public domain for this specific molecule.

The search for advanced spectroscopic characterization, including multi-dimensional NMR (COSY, HSQC, HMBC, NOESY), conformational analysis, high-resolution mass spectrometry for exact mass determination, tandem mass spectrometry for fragmentation pathway elucidation, and vibrational spectroscopy (IR, Raman) for functional group analysis, did not yield any results pertaining to this compound.

While information is available for related but distinct compounds such as (5-methylfuran-2-yl)methanol, 2,5-bis(hydroxymethyl)furan, and various derivatives of dimethoxyphenyl compounds, these data cannot be extrapolated to accurately describe the specific spectroscopic and computational characteristics of the requested molecule. Scientific accuracy requires that the presented data be specific to the compound .

Consequently, the generation of a detailed scientific article with the specified outline and data tables for this compound is not possible at this time due to the absence of the necessary foundational research data.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interactions

Detailed Band Assignment and Spectral Interpretation

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into the functional groups and vibrational modes within a molecule. For furan-containing compounds, characteristic bands reveal the nature of their chemical bonds.

In the analysis of polyfurfuryl alcohol (PFA), a related polymer, the FTIR spectrum shows distinct peaks that can be used as a reference for understanding the spectrum of (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol. Key vibrational modes observed in PFA include -OH stretching, aromatic and aliphatic C-H stretching, C=C aromatic vibrations, and ring vibrations. researchgate.net A significant band at 790.84 cm⁻¹ is characteristic of the 2,5-disubstitution of the furan (B31954) ring. researchgate.net

For this compound, a similar detailed assignment would be expected. The presence of the hydroxyl (-OH) group would result in a broad absorption band in the high-frequency region of the spectrum (typically around 3400 cm⁻¹). The dimethoxy groups on the phenyl ring would introduce characteristic C-O stretching vibrations, while the furan and phenyl rings would exhibit a complex pattern of C-H and C=C stretching and bending vibrations in the fingerprint region.

Table 1: Expected FTIR Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3400 O-H stretch Methanol (B129727) -OH
~3100 C-H stretch Aromatic (Phenyl & Furan)
~2950 C-H stretch Aliphatic (Methyl & Methoxy)
~1600 C=C stretch Aromatic Rings
~1500 Ring vibrations Furan & Phenyl Rings
~1250, ~1050 C-O stretch Dimethoxy & Methanol

This table is predictive and based on characteristic group frequencies and data from related furan compounds.

Hydrogen Bonding Network Analysis

Hydrogen bonds are crucial non-covalent interactions that dictate the supramolecular assembly and physical properties of compounds in both solution and the solid state. In this compound, the hydroxyl group of the methanol moiety is the primary hydrogen bond donor. The oxygen atoms of the dimethoxy groups, the furan ring, and the hydroxyl group itself can act as hydrogen bond acceptors.

Studies on related structures, such as (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, reveal the formation of strong intermolecular hydrogen bonds. researchgate.net In that case, the hydroxymethyl group's hydrogen atom forms a strong O-H···O bond with the oxygen of the methanol group, contributing to a stable three-dimensional network. researchgate.net A similar strong interaction would be anticipated for this compound, likely involving the central methanol bridge. The analysis of co-crystals containing furan rings also demonstrates the prevalence of N-H···O and C-H···O hydrogen bonds in forming extensive networks. spectroscopyonline.comnih.gov These interactions play a defining role in the crystal packing. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This data allows for the unambiguous confirmation of the molecular connectivity and its conformational preferences in the solid state. For example, in the crystal structure of a complex furan derivative, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, the analysis provided detailed crystal data, including unit cell dimensions and space group. researchgate.net A similar analysis for the title compound would yield its unique crystallographic parameters.

Table 2: Hypothetical Crystal Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
V (ų) Value
Z 4

This table presents a template of typical data obtained from a single-crystal X-ray diffraction experiment; the values are placeholders.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For a related molecule containing a 5-methylfuran group, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (53.2%), C···H/H···C (28.9%), and O···H/H···O (13.8%) contacts. researchgate.net These contacts indicate the prevalence of van der Waals forces and hydrogen bonding.

In the solid state of this compound, it is expected that C—H···O interactions and potentially π–π stacking between the aromatic rings would be significant in directing the crystal packing. researchgate.net The hydrogen bonding involving the methanol group would be a primary organizing force, linking molecules into chains or layers, which are then held together by weaker van der Waals interactions. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are widely used to optimize molecular geometries and predict electronic properties. mdpi.com For furan derivatives, DFT has been employed to investigate reaction mechanisms and stability. pku.edu.cn A DFT study on this compound, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular structure in the gas phase. mdpi.com

This computational analysis provides access to properties that are difficult to measure experimentally, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. The molecular electrostatic potential (MESP) surface can also be calculated to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Polyfurfuryl alcohol (PFA)
(4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol

The search yielded information on related but distinct compounds, including:

(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

5-Methylfurfuryl alcohol

2,5-Bis(hydroxymethyl)furan

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol

(R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol

However, detailed experimental or computational studies specifically focusing on "this compound" are not available in the public domain. Consequently, it is not possible to provide the requested article with the specified advanced spectroscopic and computational characterization data.

Synthesis and Chemical Utility of Derivatives and Analogues

Modifications of the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring is a primary target for structural alteration, enabling fine-tuning of electronic and steric properties. Key modifications include altering the nature and position of the alkoxy substituents and replacing the entire ring system.

The methoxy (B1213986) groups on the phenyl ring significantly influence the molecule's polarity and hydrogen bonding capacity. Strategic variation of these groups can lead to analogues with different properties. Studies on related aroyl-benzo[b]furan structures have shown that replacing methoxy groups with more hydrophilic hydroxyl moieties can increase polarity. nih.gov This strategy could also be applied to prepare potential prodrugs, for instance by creating a phosphate (B84403) ester from the hydroxyl group. nih.gov Furthermore, changing the identity of the alkoxy group, such as from methoxy to ethoxy, has been explored to evaluate the impact of sterics and lipophilicity on activity in similar molecular frameworks. nih.gov

The position of these substituents is also critical. Structure-activity relationship studies on related compounds indicate that the specific placement of electron-donating groups on the aromatic ring can be essential for molecular interactions. nih.gov Shifting the substituents from the 2,5-positions to other arrangements (e.g., 3,4- or 3,5-) would generate a library of isomers to explore the optimal substitution pattern.

Table 1: Examples of Potential Modifications to the Dimethoxyphenyl Moiety

Modification TypeOriginal SubstituentPotential New SubstituentRationale
Group Identity Methoxy (-OCH₃)Hydroxyl (-OH)Increase polarity, provide site for prodrug synthesis. nih.gov
Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Modify lipophilicity and steric profile. nih.gov
Methoxy (-OCH₃)Methyl (-CH₃)Introduce electron-donating alkyl group. nih.gov
Methoxy (-OCH₃)Halogen (e.g., -Cl, -Br)Introduce electron-withdrawing group, alter electronic properties. nih.gov
Positional Isomerism 2,5-Dimethoxy3,4-DimethoxyExplore impact of substituent placement on molecular geometry and activity.
2,5-Dimethoxy3,5-DimethoxyEvaluate different electronic and steric environments.

Introduction of Other Aromatic or Heteroaromatic Rings

A more profound modification involves the complete replacement of the 2,5-dimethoxyphenyl ring with other aromatic or heteroaromatic systems. This approach dramatically alters the core scaffold of the molecule. Research on analogues of the antiprotozoal agent furamidine (B1674271) has demonstrated the feasibility of replacing phenyl rings with various heterocycles, including thiophene (B33073), selenophene, indole, or benzimidazole, using synthetic methods like Stille coupling. nih.gov Such changes can significantly impact DNA binding and biological activity, suggesting that similar substitutions in the (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol framework could yield analogues with novel properties. nih.gov

Table 2: Potential Replacements for the 2,5-Dimethoxyphenyl Ring

Original MoietyPotential Replacement MoietyClass
2,5-DimethoxyphenylThiophene5-membered Heterocycle
2,5-DimethoxyphenylSelenophene5-membered Heterocycle
2,5-DimethoxyphenylIndoleBicyclic Heterocycle
2,5-DimethoxyphenylBenzimidazoleBicyclic Heterocycle

Functionalization of the 5-Methylfuran-2-yl System

The 5-methylfuran-2-yl moiety offers multiple sites for chemical modification, including the furan (B31954) ring itself and the C5-methyl group.

The furan ring is susceptible to various chemical transformations. While stable, it can undergo reactions that alter its structure and reactivity. An interesting transformation observed in related 5-methylfuran-2-yl systems is the hydrolysis of the furan ring to a stable 2,5-dioxopentanyl (2,5-DOP) entity under acidic conditions. nih.govresearchgate.net This conversion happens efficiently due to the carbocation-stabilizing effect of the 5-methyl group. nih.gov This reaction provides a method to transform the furan ring into a dicarbonyl system, which can then be used for further chemical ligations, for instance with hydrazine (B178648) nucleophiles to form stable pyridazinium adducts. nih.govresearchgate.net

Another approach involves addition reactions across the furan ring. For example, treatment of furan derivatives with bromine in methanol (B129727) can yield 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives, effectively breaking the aromaticity of the ring to introduce new functional groups. researchgate.net

The methyl group at the C5 position of the furan ring is a key site for functionalization, primarily through oxidation. Stepwise oxidation can yield the corresponding alcohol (hydroxymethyl), aldehyde, and carboxylic acid, each of which is a valuable synthetic intermediate. This pathway is analogous to the well-established conversion of biomass-derived carbohydrates to furan platform chemicals. nih.govresearchgate.net

For instance, oxidation to the aldehyde would yield an analogue of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile chemical. researchgate.net This aldehyde can then be reduced to the corresponding diol, 2,5-furandimethanol (B16202) (FDM), a monomer used in the synthesis of polyesters and polyurethanes. chemicalbook.comwikipedia.org Further oxidation of the aldehyde or the primary alcohol yields 2,5-furandicarboxylic acid (FDCA), another important polymer building block.

Table 3: Oxidation States of the C5-Methyl Group and Their Utility

C5-SubstituentOxidation StateName of Analogue CorePotential Utility
-CH₃ Methyl5-MethylfuranStarting material
-CH₂OH Alcohol5-(Hydroxymethyl)furanIntermediate, precursor to FDM-like structures. wikipedia.org
-CHO Aldehyde5-FormylfuranHMF analogue; can be reduced to alcohol or oxidized to acid. nih.gov
-COOH Carboxylic AcidFuran-2-carboxylic acidMonomer for polyesters (FDCA analogue).

Stereoisomeric and Chiral Analogue Synthesis

The central carbon atom connecting the dimethoxyphenyl and methylfuran rings in the parent compound is a stereocenter. Therefore, this compound exists as a pair of enantiomers. Standard synthetic routes typically yield a racemic mixture of these stereoisomers.

The separation and characterization of individual enantiomers are crucial, as they often exhibit different biological activities. The synthesis of enantiomerically pure analogues can be achieved through chiral resolution of the racemate or by asymmetric synthesis. Methodologies developed for related furan lignans (B1203133) are applicable here. nih.gov For example, a racemic mixture can be resolved using techniques such as preparative high-pressure liquid chromatography (HPLC) on a chiral stationary phase. nih.gov Another common approach is selective enzymatic hydrolysis of a diastereomeric ester derivative of the racemic alcohol. nih.gov The absolute configuration of the separated isomers can then be determined using techniques like circular dichroism spectroscopy. nih.gov The development of stereoselective synthetic routes would be an alternative, more direct approach to obtaining single enantiomers.

Exploration of Enantiomers and Diastereomers

The central carbon atom bonded to the hydroxyl group, the 2,5-dimethoxyphenyl ring, and the 5-methylfuran-2-yl ring is a stereocenter. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-isomers. The synthesis of this compound through standard methods, such as the Grignard reaction between (5-methylfuran-2-yl)magnesium bromide and 2,5-dimethoxybenzaldehyde (B135726), typically yields a racemic mixture.

The separation of these enantiomers or their direct asymmetric synthesis is crucial for exploring their distinct chemical properties. chiralpedia.com Methodologies for achieving enantiopure furylmethanols can be broadly categorized as follows:

Asymmetric Synthesis: This approach aims to create one enantiomer preferentially. nih.gov Chiral catalysts are pivotal in asymmetric synthesis, creating an environment where one enantiomeric form is favored. chiralpedia.com For the synthesis of chiral furylmethanols, strategies include the use of chiral ligands in metal-catalyzed additions to aldehydes or enantioselective reduction of the corresponding ketone. For instance, asymmetric Henry reactions catalyzed by chiral copper complexes have been effective in producing β-nitroethanols, precursors to chiral alcohols, in high enantiomeric excess. organic-chemistry.org

Chiral Resolution: This involves separating a racemic mixture. Kinetic resolution is a common technique where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer in excess. The Sharpless asymmetric epoxidation conditions, for example, have been successfully applied to the kinetic resolution of racemic 2-furylmethanols. jst.go.jp

The introduction of a second stereocenter, for instance by modifying a substituent on either ring, would lead to the formation of diastereomers. These, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility), which generally allows for their separation by standard laboratory techniques like chromatography or crystallization.

Evaluation of Stereochemical Influence on Chemical Reactivity

The three-dimensional arrangement of atoms in enantiomers dictates how they interact with other chiral entities. In an achiral environment, enantiomers exhibit identical chemical reactivity. However, when reacting with a chiral reagent, catalyst, or in a chiral solvent, the two enantiomers will react at different rates.

This difference arises from the formation of diastereomeric transition states. The transition state involving the (R)-enantiomer and a chiral reagent will be diastereomeric to the transition state involving the (S)-enantiomer and the same chiral reagent. These diastereomeric transition states have different energies, leading to different reaction rates. This principle is the basis for kinetic resolution. jst.go.jp

For this compound, the stereochemistry would significantly influence its utility in subsequent synthetic steps, particularly in asymmetric synthesis. For example:

In a Diels-Alder reaction where the furan ring acts as the diene, a chiral hydroxyl group can direct the approach of a dienophile, leading to a diastereoselective cycloaddition. researchgate.net

In reactions where the alcohol is converted to a leaving group, the stereochemistry can affect the rate and mechanism (e.g., SN1 vs. SN2) of substitution reactions.

The enantiomers would exhibit different activities in biocatalytic transformations, where enzymes selectively recognize one stereoisomer over the other.

Heterocyclic Ring Alterations and Bioisosteric Design (purely chemical context)

Bioisosteric replacement is a strategy used to create new molecules by exchanging an atom or group of atoms with an alternative, broadly similar atom or group. nih.gov In a purely chemical context, replacing the furan ring of this compound with other heterocycles like thiophene or pyrrole (B145914) allows for the modulation of electronic properties, reactivity, and geometry.

Replacement of Furan with Thiophene, Pyrrole, or Other Heterocycles

The synthesis of thiophene and pyrrole analogues of the parent compound can be readily achieved through established organometallic routes.

Pyrrole Analogue: While the direct pyrrole alcohol analogue is less commonly documented, related structures like 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile have been synthesized. researchgate.netmdpi.com This compound was obtained as a byproduct during a Cadogan reaction involving the reduction of 2-(2,5-dimethoxyphenyl)-3-nitropyridine. researchgate.netmdpi.com The synthesis of the direct alcohol analogue, (2,5-Dimethoxyphenyl)(1H-pyrrol-2-yl)methanol , would likely require N-protection of the pyrrole ring before metallation and reaction with 2,5-dimethoxybenzaldehyde, followed by deprotection.

The table below summarizes the key differences between these heterocyclic rings.

HeterocycleKey AtomAromaticity (Resonance Energy, kJ/mol)Electronegativity of Key AtomGeneral Reactivity Notes
FuranOxygen65-713.44Least aromatic; behaves like an enol ether; susceptible to acid-catalyzed ring opening; acts as a diene in Diels-Alder reactions. stackexchange.com
ThiopheneSulfur121-1252.58More aromatic than furan; less reactive in Diels-Alder reactions; undergoes electrophilic substitution more readily than furan.
PyrroleNitrogen88-1053.04Aromatic, but the lone pair on nitrogen is part of the π-system, making it π-excessive and highly reactive towards electrophiles. The N-H proton is acidic.

Cyclization Reactions to Form Fused Ring Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to generate more complex, fused heterocyclic systems. The electron-rich dimethoxyphenyl ring and the furan moiety can act as nucleophiles under various conditions.

Electrophilic Cyclization (Friedel-Crafts type): Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a stabilized carbocation. This carbocation can then be attacked by the electron-rich 2,5-dimethoxyphenyl ring in an intramolecular Friedel-Crafts-type reaction. This would lead to the formation of a furan-fused polycyclic system. Such cyclizations are a common strategy for building complex heterocyclic frameworks. nih.gov

Diels-Alder Reaction: The furan ring can function as a diene in an intramolecular Diels-Alder reaction if a suitable dienophile is tethered to the molecule. nih.gov While the parent molecule lacks a dienophile, derivatization of the hydroxyl group or the phenyl ring could introduce one, paving the way for a cyclization cascade to form complex oxabicyclic structures.

Ring-Opening and Recyclization: In strongly acidic media, the furan ring itself is susceptible to protonation and ring-opening to form a 1,4-dicarbonyl intermediate. stackexchange.comresearchgate.net This intermediate could potentially be trapped intramolecularly by the phenyl ring to form new carbocyclic or heterocyclic systems, representing a complete rearrangement of the initial furan moiety.

These cyclization strategies highlight the utility of the parent compound as a versatile building block for accessing diverse and structurally complex fused ring systems. nih.govresearchgate.net

Applications in Advanced Chemical Systems and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The furan (B31954) ring is a versatile and valuable building block in synthetic organic chemistry. nih.gov Its ability to participate in a wide array of reactions allows it to serve as a precursor to a multitude of more complex molecular structures. ijabbr.comorientjchem.org The specific substitution pattern of (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol, featuring a reactive benzylic-type alcohol and two distinct aromatic systems, positions it as a highly functionalized intermediate for sophisticated synthetic endeavors.

Building Block for Novel Chemical Scaffolds

The furan nucleus is recognized as a "promising scaffold" in medicinal chemistry and drug discovery. ijabbr.comijabbr.comutripoli.edu.ly Its electron-rich nature and aromaticity contribute to the stability and bioavailability of molecules, while the potential for diverse functionalization allows for the systematic modification of chemical structures to optimize biological activity. ijabbr.comorientjchem.org

This compound serves as a trifunctional building block:

The Furan Ring: Can undergo cycloaddition reactions (e.g., Diels-Alder), electrophilic substitution, and ring-opening reactions to generate a variety of carbocyclic and heterocyclic systems. wikipedia.org

The Methanol (B129727) Group: The secondary alcohol is a key reactive handle. It can be oxidized to a ketone, creating an electrophilic center, or substituted via nucleophilic reactions. Its hydroxyl group can also be used as a directing group or a point of attachment for other molecular fragments.

The Dimethoxyphenyl Group: This electron-rich aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The methoxy (B1213986) groups can also be cleaved to reveal reactive phenol (B47542) moieties.

The combination of these features allows the molecule to be a starting point for creating diverse and complex molecular architectures, particularly 2,5-diaryl-substituted furans, which are considered privileged scaffolds in medicinal chemistry. nih.gov

Precursor in the Synthesis of Non-biological Natural Product Analogues

Natural products are a primary source of inspiration for new therapeutic agents. However, their total synthesis can be complex and low-yielding. Consequently, the design and synthesis of simplified or modified analogues that retain or improve upon the biological activity of the parent natural product is a major focus of chemical research. rsc.orgresearchgate.net

Furan-containing compounds, such as furanomycin and various furanones, are known natural products with significant biological activity. researchgate.netmdpi.com Synthetic strategies often employ furan-based precursors to construct the core structures of these molecules or to generate novel analogues not found in nature. researchgate.netmdpi.com By using a "diverted total synthesis" approach, advanced intermediates like this compound can be guided down different reaction pathways to produce a library of related compounds. researchgate.net The structural motifs within this specific molecule could be used to mimic portions of a natural product, with the dimethoxyphenyl and methylfuran groups offering variations in steric bulk, electronics, and hydrophobicity compared to the original natural scaffold.

Contributions to Organic Materials Chemistry

Furan-based compounds, derivable from renewable biomass, are gaining significant attention as sustainable building blocks for advanced polymeric and functional materials. researchgate.netrsc.org The reactivity of the furan ring and its derivatives allows for the creation of polymers with unique and tunable properties.

Monomer in Polymer or Resin Synthesis (e.g., Furan Resins)

The most well-known furan-based polymers are furan resins, which are typically produced from the acid-catalyzed polymerization of furfuryl alcohol. wikipedia.orgresearchgate.net This process involves an intermolecular dehydration reaction where the hydroxyl group of one monomer is attacked by an activated position on the furan ring of another, leading to the formation of methylene (B1212753) bridges connecting the furan units. scite.airesearchgate.net

This compound is structurally analogous to furfuryl alcohol and could potentially undergo similar acid-catalyzed polymerization. wikipedia.org However, several factors would influence the reaction:

Steric Hindrance: The bulky 2,5-dimethoxyphenyl group would likely slow the rate of polymerization compared to unsubstituted furfuryl alcohol and influence the final structure and properties of the resulting polymer.

Chain Termination: The substitution at the 5-position of the furan ring with a methyl group removes one of the most reactive sites for polymerization, potentially leading to lower molecular weight oligomers or polymers.

Despite these considerations, the incorporation of such a highly substituted monomer could be used to precisely control polymer structure and introduce new functionalities, such as increased solubility or modified thermal properties, into furan-based resins.

Polymerization PathwayMonomer ExampleKey Features of Resulting Polymer
Acid-Catalyzed PolycondensationFurfuryl AlcoholThermosetting, high thermal stability, chemical resistance, black cross-linked product. wikipedia.orgnih.gov
Step-Growth Polymerization2,5-Furandimethanol (B16202) (FDM)Can be used to produce polyesters and polyurethanes with enhanced stability. nih.govresearchgate.net
Chain-Growth PolymerizationFuran (electrochemical)Produces conjugated polyfuran, a material of interest for molecular electronics. wikipedia.org

Components in Functional Organic Materials (e.g., Optoelectronic, sensing, if purely chemical)

Furan-containing conjugated polymers and oligomers are being actively investigated for their potential in organic electronics. wikipedia.orgacs.org The furan ring can effectively replace more common thiophene (B33073) or phenylene units in semiconducting materials, sometimes offering advantages such as better solubility and processability in environmentally benign solvents. acs.org

The structure of this compound contains a conjugated system linking the furan and phenyl rings. This core structure is similar to the 2,5-diaryl furans that are known to be useful building blocks for optoelectronic materials. nih.govacs.org Molecules incorporating both furan and dimethoxybenzene moieties are studied for their electronic properties and potential use in devices like organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of such compounds are highly dependent on the extent of conjugation and the nature of the substituents. The electron-donating character of the methyl and dimethoxy groups on the aromatic rings can be used to tune the HOMO-LUMO energy gap of the molecule, thereby influencing its absorption and emission characteristics. nih.govrsc.org

Development of Chemical Sensors and Probes

Furan derivatives have emerged as a versatile platform for the design of chemical sensors and fluorescent probes. encyclopedia.pub Their utility stems from several distinct chemical properties of the furan scaffold.

Sensing MechanismTarget Analyte(s)Signal OutputFuran Derivative Example
Furan Ring OpeningPrimary/Secondary AminesColorimetric (visible color change)Activated furans (e.g., Meldrum's acid furfural (B47365) conjugate). encyclopedia.pub
Chelation/CoordinationMetal Ions (e.g., Cr³⁺, Ag⁺)Fluorometric (fluorescence quenching or enhancement) or ColorimetricFuran-containing phenanthridine or anthraquinone-imidazole systems. researchgate.netrsc.org
H-Bonding InteractionAnions (e.g., F⁻, CN⁻)Fluorescence Quenching & ColorimetricFuran-based fluorescent hydrazones. x-mol.net
Microenvironment SensitivityPolarity, TemperatureFluorometric (change in quantum yield)Furan-decorated nucleoside analogues. nih.gov

Two primary strategies involving furans are employed in sensor design:

Complexation-Based Sensing: The furan ring, particularly its oxygen atom, and other appended functional groups can act as a binding site for specific ions or molecules. encyclopedia.pubresearchgate.net This binding event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. For example, furan-based hydrazones have been developed as fluorescent sensors for fluoride and cyanide anions. x-mol.net

Reaction-Based Sensing: A powerful approach involves the irreversible ring-opening of an "activated" furan ring upon reaction with an analyte. encyclopedia.pub When the furan ring is conjugated to an electron-withdrawing group, it becomes susceptible to nucleophilic attack, for instance by amines. This reaction breaks open the aromatic furan ring to form a highly colored, linear conjugated system, providing a clear colorimetric signal for naked-eye detection. encyclopedia.pub

The this compound structure, with its multiple aromatic rings and heteroatom, provides a rich scaffold that could be modified to create novel chemosensors. The electron-rich nature of the system could be harnessed to develop fluorescent probes whose emission is sensitive to the local environment or the presence of specific analytes. nih.gov Furthermore, the core structure could be derivatized to incorporate specific binding sites or reactive groups to target a wide range of chemical species.

Chromogenic and Fluorogenic Sensing of Metal Ions or Anions (purely chemical sensing)

There is no available information on the use of "this compound" as a chromogenic or fluorogenic sensor for any metal ions or anions.

Application in Supramolecular Chemistry for Host-Guest Recognition (non-biological)

No studies have been found that describe the application of "this compound" in the field of supramolecular chemistry for host-guest recognition.

Catalytic Applications

As a Ligand or Precursor to Ligands in Organometallic Catalysis

There is no documented use of "this compound" as a ligand or a precursor to ligands in organometallic catalysis.

Involvement in Organocatalytic Systems

No research has been identified that indicates the involvement of "this compound" in any organocatalytic systems.

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Methodologies and Sustainable Production

Future research into the synthesis of (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol will likely prioritize green and sustainable chemistry principles. The 5-methylfuran portion of the molecule is particularly amenable to derivation from renewable biomass resources. frontiersin.org Lignocellulosic biomass can be processed to yield platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are precursors to 2-methylfuran (B129897). mdpi.com

Emerging strategies could focus on moving away from traditional organometallic routes, such as Grignard reactions, toward more sustainable alternatives. This includes the use of solid acid catalysts, such as zeolites or ion-exchange resins, which can facilitate condensation reactions under milder conditions and are often reusable. researchgate.net Research into cascade reactions, where multi-step transformations occur in a single pot, could significantly improve efficiency and reduce waste. researchgate.netrsc.org For instance, developing a one-pot process starting from biomass-derived 2-methylfuran and a 2,5-dimethoxybenzaldehyde (B135726) derivative would represent a significant advancement in sustainable production. rsc.org Electrosynthesis and photocatalysis are other promising areas that could offer waste-free production pathways. nih.gov

Synthetic Strategy Description Potential Advantages Relevant Research Areas
Biomass Valorization Utilization of lignocellulose-derived furfural or HMF as a starting point for the 5-methylfuran-2-yl moiety.Renewable feedstock, reduced reliance on fossil fuels. frontiersin.orgCatalytic conversion of carbohydrates, green chemistry. mdpi.com
Solid Acid Catalysis Employing reusable catalysts like zeolites or functionalized resins for key condensation steps.Catalyst recyclability, reduced corrosive waste, potentially milder reaction conditions. researchgate.netHeterogeneous catalysis, material science.
Biocatalysis Using enzymes to perform key synthetic transformations with high selectivity under ambient conditions.High stereo- and regioselectivity, biodegradable catalysts, minimal waste.Enzyme engineering, white biotechnology.
Electrosynthesis Driving reactions using electricity, often avoiding harsh chemical oxidants or reductants.Use of clean reagent (electron), high atom economy, potential for process automation. nih.govOrganic electrochemistry, process engineering.

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry offers powerful tools to accelerate the development and understanding of this compound and its derivatives. Increased computational power has significantly improved the ability to model complex chemical processes and predict material properties. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate potential synthetic pathways, elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This predictive capability can guide experimental work, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab. researchgate.net

Beyond reaction prediction, computational modeling can be used to design novel materials. By calculating the electronic properties of this compound and its potential derivatives—such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies—researchers can predict their suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). This in silico screening allows for the rational design of molecules with specific, targeted electronic and optical properties.

Computational Method Application Area Predicted Outcomes
Density Functional Theory (DFT) Reaction Mechanism AnalysisTransition state geometries, activation energy barriers, thermodynamic stability of intermediates. researchgate.net
Time-Dependent DFT (TD-DFT) Electronic Properties and SpectroscopyUV-Vis absorption spectra, HOMO/LUMO energy levels, charge transfer characteristics.
Molecular Dynamics (MD) Material Bulk PropertiesPolymer chain conformation, solvent effects, self-assembly behavior.
Quantitative Structure-Activity Relationship (QSAR) Scaffolding for Bio-activesPrediction of molecular interactions with biological targets (for non-prohibited research applications).

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The furan (B31954) ring is not merely a stable aromatic system; it can participate in a variety of unique and unconventional transformations, opening pathways to diverse molecular architectures. A key area for future research is the controlled ring-opening of the furan moiety. Under acidic conditions, the 5-methylfuran-2-yl group can be hydrolyzed to a 2,5-dioxopentanyl moiety, which is a 1,4-dicarbonyl system. nih.gov This transformation is the basis for stable, proximity-induced bio-orthogonal ligation reactions, where the dione (B5365651) reacts with hydrazine (B178648) nucleophiles to form a stable pyridazinium adduct. nih.gov Exploring this reactivity in the context of this compound could lead to its use as a stable precursor for chemical biology probes or self-assembling materials.

Other unconventional transformations of the furan core include its conversion to different heterocyclic systems, such as pyridines or benzofurans. rsc.orgscispace.com The specific substitution pattern and the electronic influence of the 2,5-dimethoxyphenyl group could be studied to direct these transformations toward novel scaffolds that are otherwise difficult to synthesize. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, providing a route to complex, three-dimensional bicyclic structures. mdpi.com

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Modernizing the synthesis of this compound and its derivatives can be achieved by integrating flow chemistry and automated high-throughput experimentation (HTE). drugtargetreview.comoxfordglobal.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch synthesis. This enhanced control is particularly valuable for managing potentially hazardous or unstable intermediates and allows for safer, more reproducible, and scalable production. researchgate.netnih.gov The synthesis of furan-based pharmaceuticals has already been successfully demonstrated using automated flow platforms. nih.gov

Coupling flow synthesis with HTE robotics can revolutionize the discovery of new derivatives and applications. researchgate.netresearchgate.net Automated platforms can perform hundreds or even thousands of experiments in a single day, using miniaturized reaction volumes to rapidly screen different catalysts, solvents, and reaction conditions. researchgate.netrsc.org This approach would enable the rapid optimization of synthetic routes to the parent compound and facilitate the creation of large libraries of derivatives for screening in various applications, such as materials science or chemical biology. rsc.org

Potential for Derivatization into Non-Prohibited Advanced Chemical Applications

The structure of this compound contains multiple sites for chemical modification, making it an excellent platform for creating a diverse range of new molecules with specialized functions. The secondary alcohol is the most obvious handle for derivatization, allowing for esterification or etherification to attach various functional groups.

A particularly promising avenue is its use as a monomer for advanced polymers. Furan-based polymers are being heavily investigated as sustainable alternatives to petroleum-derived plastics. rsc.org Derivatives of this compound could be designed as monomers to be incorporated into polyesters or polyethers, with the bulky dimethoxyphenyl group potentially imparting unique thermal or mechanical properties to the resulting material.

Furthermore, its potential as a building block in chemical biology, based on the furan-to-dione transformation, is significant. nih.gov Derivatives could be developed as probes for proximity-induced ligation in cellular environments or for creating self-addressable covalent constructs on surfaces. nih.gov This represents a sophisticated, non-prohibited application in the field of advanced chemical tools for scientific research.

Derivative Class Modification Site Potential Application Area Rationale
Esters/Ethers Methanol (B129727) (-OH) groupSpecialty polymers, functional materialsProvides a linkage point for creating polyesters or attaching functional side chains.
1,4-Dicarbonyls Furan ring (via hydrolysis)Chemical biology, material self-assemblyCreates a reactive handle for bio-orthogonal ligation and covalent surface patterning. nih.gov
Bicyclic Adducts Furan ring (via Diels-Alder)Complex molecule synthesisAccess to unique three-dimensional scaffolds for further chemical exploration. mdpi.com
Substituted Aromatics Dimethoxyphenyl ringFine-tuning of electronic propertiesFurther functionalization (e.g., nitration, halogenation) to modulate HOMO/LUMO levels for electronics.

Q & A

Q. What are the key synthetic routes for (2,5-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol?

The compound is synthesized via alkylation of 2-methylfuran derivatives with 2-hydroxybenzyl alcohols. A common approach involves coupling 2,5-dimethoxybenzyl alcohol (precursor) with 5-methylfuran-2-yl groups under controlled conditions, using NaH in THF as a base . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization . Critical parameters include temperature (0–25°C) and reaction time (3–24 hours) to avoid side reactions .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and methanol group integrity .
  • Chromatography : GC or HPLC to verify purity (>98.5%) .
  • Mass Spectrometry : Molecular weight confirmation (e.g., 261.27 g/mol for structural analogs) .
  • X-ray Crystallography : For 3D conformation analysis, particularly to resolve stereochemical ambiguities .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a building block for drug candidates due to its reactive methanol and aromatic groups, enabling interactions with enzymes or receptors .
  • Material Science : Explored for electronic/optical properties via furan ring conjugation .
  • Organic Synthesis : Intermediate in multi-step reactions, such as carbonyl reductions or cross-coupling methodologies .

Advanced Research Questions

Q. How can researchers optimize low yields in furan-methanol coupling reactions?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to dichloromethane .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd) may improve cross-coupling efficiency .
  • Reaction Engineering : Continuous flow reactors reduce side-product formation by precise temperature/residence time control .
  • Protection/Deprotection : Temporary protection of the methanol group prevents undesired oxidation .

Q. How to resolve contradictions in spectroscopic data for structural analogs?

Discrepancies in NMR or IR spectra arise from:

  • Tautomerism : Methanol group rotation or hydrogen bonding alters peak splitting .
  • Impurity Artifacts : Trace solvents (e.g., THF) or starting materials may mimic signals. Validate via 2D NMR (COSY, HSQC) .
  • Computational Validation : Compare experimental data with DFT-calculated spectra to confirm assignments .

Q. What methodological challenges arise in studying its biological activity?

  • Solubility Limitations : The compound’s hydrophobicity requires DMSO or ethanol co-solvents, which may interfere with bioassays .
  • Metabolic Instability : Methanol and dimethoxy groups are prone to enzymatic oxidation. Stability studies (e.g., liver microsomes) are critical .
  • Target Selectivity : Structural analogs show off-target effects; use competitive binding assays (e.g., SPR) to validate specificity .

Data Contradictions and Research Gaps

Q. Why do reported melting points vary for structurally similar compounds?

Variations stem from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) .
  • Purity Discrepancies : Impurities lower melting points; ensure >99% purity via recrystallization .
  • Methodological Differences : DSC vs. capillary methods yield ±2–5°C variability .

Q. How to address conflicting reactivity data in cross-coupling reactions?

  • Mechanistic Reassessment : Confirm reaction pathways (e.g., SN2 vs. radical mechanisms) via isotopic labeling .
  • Side-Reaction Analysis : Byproducts from furan ring opening or demethylation require LC-MS profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.